3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine

Catalog No.
S3432894
CAS No.
560132-52-7
M.F
C6H4ClF3N2
M. Wt
196.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine

CAS Number

560132-52-7

Product Name

3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine

IUPAC Name

3-chloro-6-methyl-4-(trifluoromethyl)pyridazine

Molecular Formula

C6H4ClF3N2

Molecular Weight

196.56 g/mol

InChI

InChI=1S/C6H4ClF3N2/c1-3-2-4(6(8,9)10)5(7)12-11-3/h2H,1H3

InChI Key

GQKUOLQXXLHNDM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=N1)Cl)C(F)(F)F

Canonical SMILES

CC1=CC(=C(N=N1)Cl)C(F)(F)F

3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with chlorine, methyl, and trifluoromethyl groups. Its molecular formula is C7H5ClF3N, and it has a molecular weight of 195.57 g/mol. The compound is notable for its unique structural features that contribute to its chemical reactivity and biological activity. It is often represented in chemical databases with the CAS number 22123-14-4 and the InChI Key SXLBWNSGCIEART-UHFFFAOYSA-N .

Due to its functional groups. Notably, it can undergo nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides, leading to the formation of more complex structures . Additionally, it can react with nucleophiles due to the electrophilic nature of the chlorine atom, facilitating substitution reactions.

This compound exhibits significant biological activity, particularly as an antibacterial agent. Studies have shown that it has activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent in treating resistant bacterial infections . Furthermore, it has been implicated in various chemical genetic studies that explore its mechanism of action and therapeutic potential.

The synthesis of 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine typically involves several steps:

  • Starting Materials: The synthesis often begins with 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine.
  • Reaction Conditions: A common method includes using 1,1′-thiocarbonyldiimidazole as a coupling agent in dichloromethane at elevated temperatures (around 40 °C) for several hours.
  • Purification: The crude product is usually purified through reversed-phase chromatography to yield the desired compound in high purity .

3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine has various applications across different fields:

  • Pharmaceuticals: Due to its antibacterial properties, it is being investigated for potential use in antibiotic formulations.
  • Agricultural Chemistry: The compound may have applications in developing agrochemicals aimed at pest control or plant protection.
  • Material Science: Its unique chemical structure allows for exploration in the development of new materials with specific properties.

Interaction studies have revealed that 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine can influence various biological pathways. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2, which plays a critical role in drug metabolism . This interaction suggests that the compound could affect the pharmacokinetics of co-administered drugs.

Several compounds share structural similarities with 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-6-methyl-4-(trifluoromethyl)pyridineChlorine and trifluoromethyl substitutionsPrimarily used in agricultural applications
3-Chloro-5-(trifluoromethyl)pyridineSimilar trifluoromethyl groupExhibits different antibacterial properties
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazineContains piperazine moietyPotentially broader spectrum of biological activity

The uniqueness of 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine lies in its specific combination of substituents on the pyridazine ring, which enhances its reactivity and biological profile compared to other similar compounds.

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

Explore Compound Types